molecular formula C35H38Cl2N8O4 B12389664 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one

Cat. No.: B12389664
M. Wt: 714.7 g/mol
InChI Key: VHVPQPYKVGDNFY-FALIESLJSA-N
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Description

The compound “4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one” is a complex organic molecule that features multiple functional groups, including triazole, dioxolane, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core dioxolane structure. This is followed by the introduction of the triazole and piperazine rings through a series of nucleophilic substitution and cyclization reactions. The final step involves the attachment of the nonadeuteriobutan-2-yl group, which may require specialized deuteration techniques to incorporate the deuterium atoms.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations would include the availability of starting materials, reaction yields, and the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The triazole and dioxolane rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups or to introduce new substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to modify the aromatic rings and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its multiple functional groups enable it to interact with various biological targets, making it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound has potential as a drug candidate due to its structural complexity and the presence of pharmacologically active moieties. It may be investigated for its efficacy in treating various diseases, including infections and cancer.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure may impart desirable characteristics, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and piperazine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Piperazine derivatives: Compounds with a piperazine ring that are used in various pharmaceutical applications.

    Dioxolane derivatives: Molecules containing a dioxolane ring, used in the synthesis of complex organic compounds.

Uniqueness

This compound is unique due to the combination of its multiple functional groups and the presence of deuterium atoms. The deuterium atoms can enhance the compound’s stability and alter its pharmacokinetic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

714.7 g/mol

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,2D3,3D2,25D

InChI Key

VHVPQPYKVGDNFY-FALIESLJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Origin of Product

United States

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